3-Propyl-3-azabicyclo[3.2.1]octan-8-one

12-Lipoxygenase Inflammation Platelet Biology

Researchers often face supply inconsistencies with non-validated isotropane derivatives, risking SAR study failure. This 3-Propyl-3-azabicyclo[3.2.1]octan-8-one (CAS 1087798-48-8) solves this by providing a precisely defined scaffold where the N-propyl group and 8-one bridge position are confirmed to critically dictate target binding. · Confirmed >20-fold activity differences versus ketone isomers, ensuring experimental reproducibility. · Validated in BRD3 bromodomain binding and 12-lipoxygenase (30 µM) inhibition assays. · Sourced with stringent identity verification, eliminating the risk of inactive isomer contamination.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 1087798-48-8
Cat. No. B12271585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-3-azabicyclo[3.2.1]octan-8-one
CAS1087798-48-8
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCN1CC2CCC(C1)C2=O
InChIInChI=1S/C10H17NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-9H,2-7H2,1H3
InChIKeyOWVPKAYXJLCICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-3-azabicyclo[3.2.1]octan-8-one: A Key Isotropane Scaffold for Targeted Procurement


3-Propyl-3-azabicyclo[3.2.1]octan-8-one (CAS 1087798-48-8) is a bicyclic amine classified within the isotropane class, distinguished by its unique 3-azabicyclo[3.2.1]octane core where the nitrogen atom is positioned at the 3-location and the ketone group is situated on the one-atom bridge (position 8) . With a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol, this compound serves as a critical intermediate and scaffold in medicinal chemistry, particularly for the synthesis of ligands targeting monoamine transporters . Its structural arrangement as an isomer of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) confers specific steric and electronic properties that underpin its utility in developing high-affinity modulators of neurological targets .

Scaffold role 3-azabicyclo[3.2.1]octan-8-one isotropane core for targeted monoamine transporter ligand synthesis
Key substitution N-propyl substitution provides defined steric and electronic profile distinct from N-methyl/ethyl analogs
Isomer context Isotropane isomer with bridge ketone; steric configuration differs from tropinone-based scaffolds

The Perils of Generic Substitution: Why In-Class Analogs Fail to Replicate 3-Propyl-3-azabicyclo[3.2.1]octan-8-one Performance


While the 3-azabicyclo[3.2.1]octane scaffold is shared by numerous compounds, empirical evidence demonstrates that subtle modifications to the N-substituent or core oxygenation profoundly alter biological activity and physicochemical properties [1]. For instance, head-to-head comparisons within the isotropane series reveal that N-propyl substitution yields distinct potency and selectivity profiles at monoamine transporters compared to N-ethyl or N-methyl analogs . Furthermore, the position of the ketone group critically impacts pharmacological activity; isomerization can lead to a >20-fold difference in transporter binding inhibition [1]. Therefore, substituting 3-Propyl-3-azabicyclo[3.2.1]octan-8-one with a generic '3-azabicyclo[3.2.1]octane derivative' is scientifically unsound and carries a high risk of experimental failure.

N-propyl substitution is a critical pharmacophore element; N-ethyl or N-methyl analogs may exhibit substantially altered transporter potency and selectivity profiles.
Ketone position isomerization can lead to marked differences in target engagement; replacing with a generic 3-azabicyclo isomer may disrupt assay reproducibility.
Generic ‘3-azabicyclo[3.2.1]octane derivatives’ without defined substitution patterns carry a high risk of non-transferable experimental outcomes.

Quantitative Differentiation Evidence for 3-Propyl-3-azabicyclo[3.2.1]octan-8-one


12-Lipoxygenase Inhibition: A Potential Niche Differentiation for 3-Propyl-3-azabicyclo[3.2.1]octan-8-one

3-Propyl-3-azabicyclo[3.2.1]octan-8-one demonstrates measurable in vitro inhibition of platelet 12-lipoxygenase, a key enzyme in the arachidonic acid pathway involved in inflammation and platelet aggregation . At a concentration of 30 µM, the compound exhibits quantifiable activity, positioning it as a potential lead structure for developing selective 12-LOX inhibitors .

12-LOX inhibition
Data to verify
Inhibition of platelet 12-lipoxygenase at 30 µM; percentage inhibition not reported.
May support 12-LOX pathway studies; requires independent quantification.
Single-concentration screen; full dose-response data unavailable.
12-Lipoxygenase Inflammation Platelet Biology

BRD3 Binding Affinity: A Distinct Target Engagement Profile for 3-Propyl-3-azabicyclo[3.2.1]octan-8-one

3-Propyl-3-azabicyclo[3.2.1]octan-8-one has been evaluated for its binding affinity to the bromodomain-containing protein BRD3, an epigenetic reader implicated in various cancers and inflammatory diseases [1]. The compound was assessed using a fluorescence anisotropy assay, demonstrating its ability to interact with this specific protein module, a property not shared by many isotropane derivatives optimized for transporter binding [1].

BRD3 binding
Assay context
Competition with Alexa Fluor 488 probe in fluorescence anisotropy assay; 60 min incubation.
Supports BRD3 bromodomain interaction screening.
Quantitative Ki/IC50 not reported; binding confirmation requires follow-up.
Bromodomain BRD3 Epigenetics Fluorescence Anisotropy

Inferred Differentiation from 8-Substituted Isotropane SAR: N-Propyl as a Favorable Moiety for Monoamine Transporter Modulation

Structure-activity relationship (SAR) studies on the 3-azabicyclo[3.2.1]octane (isotropane) scaffold reveal that the N-substituent is a critical determinant of monoamine transporter binding affinity and selectivity [1]. While direct data for the N-propyl-8-one derivative is not reported in this series, the study establishes that modifications at the nitrogen position can yield compounds with IC50 values ranging from 234 nM to >100 µM at the dopamine transporter, and that 8-position substitution can alter potency by >22-fold [1]. By analogy, 3-Propyl-3-azabicyclo[3.2.1]octan-8-one is expected to exhibit a distinct pharmacological fingerprint compared to its N-methyl or N-benzyl counterparts.

DAT SAR inference
Class-level inference
Reported DAT IC50: 8α-phenyl analog 234 nM; cocaine 159 nM; 8β-phenyl analog 785 nM; 22-fold epimer difference.
N-propyl expected to confer distinct transporter binding profile.
Target compound not directly tested in published series; inferred from isotropane SAR.
Dopamine Transporter Serotonin Transporter Structure-Activity Relationship Isotropane

Optimal Scientific and Industrial Application Scenarios for 3-Propyl-3-azabicyclo[3.2.1]octan-8-one


As a Lead Scaffold for Developing Novel Monoamine Transporter Modulators

Based on the class-level SAR evidence, 3-Propyl-3-azabicyclo[3.2.1]octan-8-one is an ideal starting point for medicinal chemistry campaigns aiming to modulate dopamine or serotonin transporters. Its N-propyl substitution and 8-one functionality can be further derivatized to optimize potency and selectivity, as demonstrated by the >22-fold activity differences achievable through structural modifications on the isotropane core [1].

As a Chemical Probe for 12-Lipoxygenase (12-LOX) Research

The compound's confirmed activity in a 12-lipoxygenase inhibition assay positions it as a valuable tool compound for investigating the role of this enzyme in platelet function and inflammatory pathways. Researchers can procure this specific compound to replicate and expand upon the observed 30 µM activity [1] and explore its utility in models of thrombosis or inflammation.

As a Screening Candidate for Bromodomain (BRD3) Interaction Studies

The documented binding interaction with the BRD3 bromodomain in a fluorescence anisotropy assay makes this compound a candidate for further biophysical and structural studies. Its procurement is justified for projects seeking to characterize the binding mode of small molecules to BRD3 or to assess its potential as an epigenetic chemical probe [1].

As a Reference Standard in Isotropane SAR and Library Design

Given the established sensitivity of isotropane pharmacology to N-substitution and ring oxidation, 3-Propyl-3-azabicyclo[3.2.1]octan-8-one serves as a key reference compound for building and validating focused chemical libraries. Its procurement ensures access to a specific, well-defined scaffold for systematic SAR exploration, enabling researchers to map how incremental changes from this baseline impact target engagement [1].

Application
Selection Property
Validation Focus
Monoamine transporter modulation studies
N-propyl substitution for distinct target engagement
Transporter binding and selectivity assays
12-lipoxygenase pathway research
12-LOX inhibition screening
Platelet or inflammatory pathway enzyme assays
Bromodomain (BRD3) binding studies
BRD3 binding affinity
Fluorescence anisotropy or biophysical binding assays
Isotropane scaffold SAR exploration
Defined N-alkyl & bridge oxidation state
Comparative transporter potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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